![molecular formula C13H10BrNO B3023405 N-(4-Bromophenyl)benzamide CAS No. 7702-38-7](/img/structure/B3023405.png)
N-(4-Bromophenyl)benzamide
Overview
Description
“N-(4-Bromophenyl)benzamide” is a chemical compound with the molecular formula C13H10BrNO . It is also known as "Benzamide, N-(4-bromophenyl)-4-bromo-" .
Synthesis Analysis
The synthesis of benzamides, including “N-(4-Bromophenyl)benzamide”, can be achieved through the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “N-(4-Bromophenyl)benzamide” can be represented as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C13H9Br2NO/c14-10-3-1-9 (2-4-10)13 (17)16-12-7-5-11 (15)6-8-12/h1-8H, (H,16,17) .Chemical Reactions Analysis
The reaction for the synthesis of benzamides, including “N-(4-Bromophenyl)benzamide”, was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) .Physical And Chemical Properties Analysis
“N-(4-Bromophenyl)benzamide” has a molecular weight of 276.129 Da . Its physical properties include a density of 1.5±0.1 g/cm3, boiling point of 293.1±23.0 °C at 760 mmHg, and vapour pressure of 0.0±0.6 mmHg at 25°C .Scientific Research Applications
- Amide Formation : N-(4-Bromophenyl)benzamide is a key intermediate in the synthesis of various amide-based pharmaceuticals. Amides are prevalent in drug molecules, including antidiarrheals, analgesics, cholesterol-lowering agents, and inhibitors of angiotensin-converting enzymes .
- Green Synthesis : The compound’s preparation via direct condensation of benzoic acids and amines under ultrasonic irradiation demonstrates an eco-friendly approach. Lewis acidic ionic liquid immobilized on diatomite earth serves as a reusable catalyst .
- Antiviral and Anti-inflammatory Properties : Substituted benzamides exhibit biological activity. Further studies could reveal its potential in treating viral infections and inflammation .
Pharmaceuticals and Drug Development
Organic Synthesis and Catalysis
Chemical Biology and Medicinal Chemistry
Safety and Hazards
“N-(4-Bromophenyl)benzamide” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Mode of Action
It is known that compounds with similar structures can undergo reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with its targets and any resulting changes would depend on the specific targets and the biochemical context.
Biochemical Pathways
Compounds with similar structures have been shown to influence pathways involving homologous recombination proteins like rad51 . The downstream effects of these interactions would depend on the specific pathways and the cellular context.
Pharmacokinetics
The compound’s molecular formula is CHBrNO, and it has an average mass of 276.129 Da
Result of Action
Compounds with similar structures have been shown to have antimicrobial and anticancer activities . The specific effects would depend on the compound’s targets and mode of action.
properties
IUPAC Name |
N-(4-bromophenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVWHRINPHQUMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80227834 | |
Record name | Benzamide, N-(4-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80227834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromophenyl)benzamide | |
CAS RN |
7702-38-7 | |
Record name | N-(4-Bromophenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7702-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, N-(4-bromophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007702387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7702-38-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408048 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, N-(4-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80227834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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